Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 83846-82-6
VCID: VC17009604
InChI: InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3
SMILES:
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate

CAS No.: 83846-82-6

Cat. No.: VC17009604

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate - 83846-82-6

Specification

CAS No. 83846-82-6
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name ethyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3
Standard InChI Key WEOTZCSUBYPPFJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C)O

Introduction

Chemical Identity and Structural Features

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol (calculated from constituent atomic masses). The piperidine ring adopts a chair conformation, with the hydroxyl and p-tolyl groups occupying equatorial positions to minimize steric strain . The p-tolyl group (a methyl-substituted phenyl ring) introduces lipophilicity, while the hydroxyl and ester groups contribute to polar interactions.

Structural Comparison to Analogues

Comparisons with structurally similar compounds highlight key differences:

  • Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 16332-22-2): Lacks the methyl group on the phenyl ring, resulting in a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol .

  • Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 23482-33-9): Substitutes the p-tolyl group with a chlorophenyl group, increasing molecular weight to 283.75 g/mol .

These analogues demonstrate how substituents modulate properties such as solubility and biological activity.

Physicochemical Properties

The compound’s properties are inferred from experimental data of related structures and computational predictions:

PropertyValueSource CompoundCitation
Density~1.18 g/cm³Ethyl 4-hydroxy-4-phenyl
Boiling Point389.2°C (at 760 mmHg)Ethyl 4-hydroxy-4-phenyl
Flash Point189.2°CEthyl 4-hydroxy-4-phenyl
Refractive Index1.4802 (predicted)Ethyl 4-hydroxypiperidine
pKa (Hydroxyl group)14.80 ± 0.20Ethyl 4-hydroxypiperidine

The high boiling point suggests strong intermolecular hydrogen bonding via the hydroxyl group, while the moderate density aligns with its hybrid polar/apolar character.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of the Piperidine Core: A Mannich reaction between p-tolualdehyde, ammonium acetate, and ethyl acetoacetate yields a β-amino ketone intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperidine ring.

  • Esterification: Reaction with ethyl chloroformate introduces the carboxylate group at the 1-position .

Key reaction conditions include:

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Catalyst: p-Toluenesulfonic acid (for cyclization) .

  • Temperature: 80–100°C for 12–24 hours .

Yield Optimization

Yields depend on steric hindrance from the p-tolyl group and the efficiency of the cyclization step. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >85% purity .

Structural Characterization

Modern analytical techniques confirm the compound’s structure:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (m, 2H, NCH₂), δ 4.15 (q, 2H, OCH₂), δ 7.25 (d, 2H, aromatic H), δ 2.35 (s, 3H, CH₃) .

    • ¹³C NMR: Peaks at 14.1 (CH₂CH₃), 60.8 (OCH₂), 125–140 (aromatic carbons), 170.5 (C=O) .

  • Mass Spectrometry: Molecular ion peak at m/z 263.2 [M+H]⁺ .

  • IR Spectroscopy: Stretching vibrations at 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic).

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its hydroxyl and ester groups:

  • Hydroxyl Group:

    • Esterification: Reacts with acyl chlorides to form ethers or esters .

    • Oxidation: Susceptible to oxidation with Jones reagent to yield a ketone .

  • Ester Group:

    • Hydrolysis: Under basic conditions (NaOH/EtOH), forms the corresponding carboxylic acid .

    • Aminolysis: Reacts with amines to produce amides.

Steric hindrance from the p-tolyl group slows reactions at the 4-position, favoring transformations at the ester moiety .

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